molecular formula C8H9IO2 B1339578 1-Iodo-2-(methoxymethoxy)benzene CAS No. 80778-47-8

1-Iodo-2-(methoxymethoxy)benzene

Cat. No.: B1339578
CAS No.: 80778-47-8
M. Wt: 264.06 g/mol
InChI Key: KGARCSYHUWHUMQ-UHFFFAOYSA-N
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Description

1-Iodo-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C₈H₉IO₂ It is a derivative of benzene, where the benzene ring is substituted with an iodine atom and a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-(methoxymethoxy)benzene can be synthesized through a multi-step process involving the following key steps:

    Iodination of Benzene: The initial step involves the iodination of benzene to form iodobenzene.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Iodo-2-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Major Products Formed:

  • Substitution reactions can yield various substituted benzene derivatives.
  • Oxidation reactions can produce aldehydes or carboxylic acids.
  • Reduction reactions can result in the formation of alcohols or hydrocarbons.

Mechanism of Action

The mechanism of action of 1-iodo-2-(methoxymethoxy)benzene involves its interaction with various molecular targets and pathways. The iodine atom and methoxymethoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

1-Iodo-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:

The unique combination of the iodine atom and methoxymethoxy group in this compound provides it with distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-iodo-2-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGARCSYHUWHUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471825
Record name 1-iodo-2-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80778-47-8
Record name 1-iodo-2-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

216 mg of 60% oily sodium hydride was added to a mixture of 1.65 of 2-iodophenol and 20 ml of N,N-dimethylformamide under ice-cooling followed by stirring at room temperature for 30 minutes. Under ice-cooling, 570 μl of chloromethyl methyl ether was added thereto, followed by stirring for 30 minutes at room temperature. Water and ethyl acetate were added thereto. The organic phase was washed with water and brine, dried over anhydrous magnesium sulfate and the solvent was removed, to give 2.12 g of the target compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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